ERD-12310A Exhibits >10-Fold Superior ERα Degradation Potency Compared to Clinical-Stage PROTAC ARV-471
In direct head-to-head comparison within the same study, ERD-12310A achieved an ERα degradation DC50 of 47 pM in MCF-7 breast cancer cells, whereas ARV-471, the most clinically advanced ERα PROTAC, exhibited a DC50 of ~1-2 nM under comparable assay conditions [1]. This represents a >10-fold increase in potency, establishing ERD-12310A as one of the most potent ERα degraders reported to date [1].
| Evidence Dimension | ERα Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 47 pM |
| Comparator Or Baseline | ARV-471: ~1-2 nM (1000-2000 pM) |
| Quantified Difference | ≥10-fold more potent |
| Conditions | MCF-7 ER+ breast cancer cell line; 24-hour treatment; Western blot quantification |
Why This Matters
Higher degradation potency allows lower effective concentrations, potentially reducing off-target effects and improving therapeutic index in both research and therapeutic applications.
- [1] Rej, R. K.; Hu, B.; Chen, Z.; Acharyya, R. K.; Wu, D.; Metwally, H.; McEachern, D.; Wang, Y.; Jiang, W.; Bai, L.; Nishimura, L. S.; Gersch, C. L.; Wang, M.; Wen, B.; Sun, D. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα). J. Med. Chem. 2024, 67, 20933–20965. View Source
